Benzotript

Übersicht

Beschreibung

Benzotript is an anti-gastrinic.

Wissenschaftliche Forschungsanwendungen

Hemmung der mitochondrialen Fettsäureoxidation

Benzotript wurde als Hemmstoff der mitochondrialen Fettsäureoxidation gefunden . Es hemmt speziell das trifunktionale Protein, das eine wichtige Rolle bei der mitochondrialen Fettsäureoxidation spielt . Das trifunktionale Protein besteht aus vier Molekülen der α-Untereinheit, die sowohl Hydratase- als auch Dehydrogenase-Domänen enthalten, und vier Molekülen der β-Untereinheit, die die Thiolase-Domäne enthalten .

Wechselwirkung mit dem Gastrin-Bindungsprotein (GBP)

Die Primärstruktur eines Gastrin-Bindungsproteins (GBP) erwies sich als hoch homolog zu der der α-Untereinheit des trifunktionalen Proteins . This compound, das die Bindung von Gastrin an das GBP hemmte, hemmte auch alle drei Aktivitäten des trifunktionalen Proteins .

Hemmung multifunktionaler Enzyme

This compound hemmt nicht nur das trifunktionale Protein, sondern auch multifunktionale Enzyme, die an der Fettsäureoxidation beteiligt sind, wie z. B. das peroxisomale Enoyl-CoA-Hydratase/3-Hydroxyacyl-CoA-Dehydrogenase-Bifunktionsprotein und den Pseudomonas fragi Fettsäureoxidation-Enzymkomplex .

Antagonisierung des Cholecystokinin-Rezeptors

This compound antagonisiert die Wechselwirkung von Cholecystokinin und verwandten Peptiden mit dem Cholecystokinin-Rezeptor . Diese Wechselwirkung ist an verschiedenen physiologischen Prozessen beteiligt, darunter Verdauung und Sättigung.

Potenzierung der Morphin-Analgesie

Es wurde berichtet, dass this compound die Morphin-Analgesie über die Wechselwirkung mit Opioid-Rezeptoren potenziert . Dies deutet auf eine potenzielle Anwendung von this compound in der Schmerztherapie hin.

Hemmung von Matrix-Metalloproteinasen (MMPs)

Es wurde festgestellt, dass this compound die Aktivität und Expression von MMPs hemmt, die an der Invasivität von Dickdarmkrebszellen beteiligt sind . Dies deutet auf eine potenzielle Anwendung von this compound in der Krebsforschung hin.

Wirkmechanismus

Target of Action

Benzotript, also known as Benzotriptum, primarily targets the cholecystokinin receptor (CCK) and the gastrin receptor . These receptors play a crucial role in various physiological processes, including the regulation of digestion and satiety.

Mode of Action

This compound acts as an antagonist for the cholecystokinin receptor (CCK) and the gastrin receptor . This means that it binds to these receptors and blocks their activation by their respective natural ligands, cholecystokinin and gastrin. This inhibition can lead to a decrease in the physiological effects mediated by these receptors.

Biochemical Pathways

This could potentially affect a variety of physiological processes, including gastrointestinal motility, pancreatic enzyme secretion, and feelings of satiety .

Pharmacokinetics

It is known that similar drugs, such as benzatropine, are metabolized in the liver through processes like n-oxidation, n-dealkylation, and ring hydroxylation . The onset of action for similar drugs is within a few minutes for intramuscular and intravenous administration, and within an hour for oral administration .

Result of Action

This compound has been shown to have antiproliferative effects in human colon carcinoma cell lines . This suggests that it may inhibit the growth and proliferation of certain types of cancer cells.

Action Environment

Factors such as diet, lifestyle, exposure to toxins, and co-administration with other drugs can all potentially impact a drug’s effectiveness and side effect profile .

Biochemische Analyse

Biochemical Properties

Benzotript interacts with cholecystokinin-receptor (CCK) and gastrin receptor, acting as an antagonist This interaction suggests that this compound may play a role in biochemical reactions involving these receptors

Cellular Effects

This compound has been observed to have antiproliferative effects on human colon carcinoma cell lines This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its action as a cholecystokinin-receptor (CCK) and gastrin receptor antagonist . This suggests that this compound may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known to interact with cholecystokinin-receptor (CCK) and gastrin receptor , suggesting it may play a role in the metabolic pathways associated with these receptors.

Eigenschaften

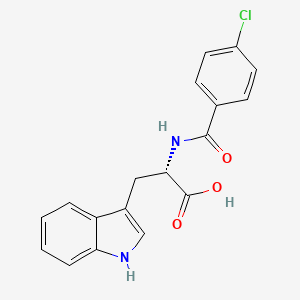

IUPAC Name |

(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJERBBQXOMUURJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043305 | |

| Record name | Benzotript | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39544-74-6 | |

| Record name | Benzotript | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39544-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotript [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039544746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotript | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzotript | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIPT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS5O682BRO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benzotript interact with its target, and what are the downstream effects?

A1: this compound acts as a competitive antagonist at CCK receptors. [, ] This means it binds to the receptor without activating it, thereby blocking the actions of CCK. [] By inhibiting CCK receptor activation, this compound can influence various physiological processes, including pancreatic enzyme secretion, gastric acid production, and smooth muscle contraction. [, , ]

Q2: What is the molecular formula, weight, and spectroscopic data for this compound?

A2: While the provided research excerpts don't detail spectroscopic data, this compound's molecular formula is C18H15ClN2O3, and its molecular weight is 342.78 g/mol.

Q3: How do structural modifications to this compound impact its activity, potency, and selectivity for CCK receptor subtypes?

A3: Researchers have explored structural modifications to this compound, aiming to enhance its potency and selectivity for CCK receptor subtypes. For instance, incorporating elements from other CCK antagonists, like quinoline rings, resulted in hybrid molecules with improved affinity for the CCK-A receptor subtype. [] One such derivative, Nα-(3'-quinolylcarbonyl)-(R)-tryptophan di-n-pentylamide (A-67396), displayed a binding affinity of 23 nM for the CCK-A receptor. [] These findings underscore the importance of specific structural features for interaction with different CCK receptor subtypes.

Q4: What are the effects of this compound on pancreatic exocrine secretion?

A4: this compound effectively inhibits CCK-stimulated amylase release from the pancreas. [, ] It accomplishes this by competitively binding to CCK receptors on pancreatic acinar cells, preventing CCK from exerting its stimulatory effects. [] Studies in rats have shown that this compound can significantly inhibit pancreatic growth induced by pancreatico-biliary diversion, a procedure known to elevate CCK levels. [] This finding suggests a role for CCK in pancreatic growth and highlights the potential of this compound as a tool for studying this process.

Q5: How does this compound affect the intracellular calcium concentration in cells?

A6: In chicken granulosa cells, this compound was found to block the CCK-8-induced transient increase in intracellular calcium concentration ([Ca2+]i). [] This suggests that this compound, by antagonizing CCK receptors, can interfere with the intracellular signaling pathways activated by CCK, particularly those involving calcium mobilization.

Q6: Have computational methods been employed to study this compound and its analogs?

A7: Yes, computational chemistry, particularly quantitative structure-activity relationship (QSAR) modeling, has been used to investigate this compound and related CCK antagonists. [] These models utilize computed structural indices to predict the activity and properties of novel compounds. Open-source software like NanoBRIDGES has made these approaches more accessible, enabling researchers to develop QSAR models for identifying new CCK antagonists with potential therapeutic applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)

![[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID](/img/structure/B1666620.png)

![(4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B1666623.png)